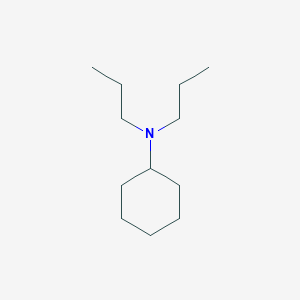
Cyclohexanamine, N,N-dipropyl
Cat. No. B8602004
Key on ui cas rn:
15443-54-6
M. Wt: 183.33 g/mol
InChI Key: JONZUVQOOJCVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06323370B1
Procedure details


Cyclohexanone (0.415 cm3, 4.0 mmol), di-n-propylamine (0.548 cm3, 4.0 mmol) and [Ir(COD)(dppb)][PF6] (0.070 g, 2 mol %) were reacted in dichloromethane at 20° C. for 24 hrs, at approx. 1 bar H2. The yield of N,N-di-n-propylcyclohexylamine obtained was 43.5%.


[Compound]
Name
[Ir(COD)(dppb)][PF6]
Quantity
0.07 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[C:1]1(=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:8]([NH:11][CH2:12][CH2:13][CH3:14])[CH2:9][CH3:10]>ClCCl>[CH2:8]([N:11]([CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)[CH2:12][CH2:13][CH3:14])[CH2:9][CH3:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.415 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)=O
|
|
Name
|
|
|
Quantity
|
0.548 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)NCCC
|
[Compound]
|
Name
|
[Ir(COD)(dppb)][PF6]
|
|
Quantity
|
0.07 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)N(CCC)C1CCCCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
